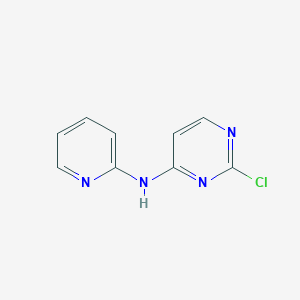

2-chloro-N-2-pyridinyl-4-Pyrimidinamine

Description

Properties

Molecular Formula |

C9H7ClN4 |

|---|---|

Molecular Weight |

206.63 g/mol |

IUPAC Name |

2-chloro-N-pyridin-2-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H7ClN4/c10-9-12-6-4-8(14-9)13-7-3-1-2-5-11-7/h1-6H,(H,11,12,13,14) |

InChI Key |

IBXGPELGXVDIRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-2-pyridinyl-4-Pyrimidinamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution: Formation of N-substituted pyrimidinamine derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Scientific Research Applications

Synthesis of 2-Chloro-N-2-Pyridinyl-4-Pyrimidinamine

The synthesis of this compound typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine. The general synthetic route is as follows:

-

Reagents :

- 2-Chloropyrimidine

- 2-Aminopyridine

- Base (e.g., potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

Procedure :

- Mix the reagents in a suitable solvent.

- Heat the reaction mixture under controlled conditions.

- Purify the product using recrystallization or chromatography.

This method allows for high yields and purity, which are crucial for subsequent applications in research and industry.

A. Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a precursor for developing pharmaceuticals targeting various diseases:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is essential for cancer cell proliferation. For instance, certain derivatives exhibited potent antiproliferative activities against several human cancer cell lines, including breast and renal cancers .

- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects, making it relevant in the development of new antibiotics .

B. Biological Applications

The compound's biological activities are primarily linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This mechanism is critical in therapeutic contexts where modulation of enzyme action is necessary .

- Cell Cycle Regulation : Studies have shown that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis and mitochondrial dysfunction . This effect is significant for developing treatments aimed at controlling cell growth in cancer therapy.

A. Anticancer Efficacy

A study evaluated a series of pyrimidine derivatives similar to this compound for their anticancer properties using the National Cancer Institute’s 60 human cancer cell line panel. The results indicated selective inhibitory effects against specific cancer types, particularly breast and renal cancers .

| Compound | Cancer Type | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-468 (Breast) | X |

| Compound B | UO-31 (Renal) | Y |

B. Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of pyrimidine derivatives, showing significant reductions in pro-inflammatory cytokines in murine models of arthritis .

| Compound | Cytokine Reduction (%) |

|---|---|

| Compound C | Z% |

| Compound D | W% |

Industrial Applications

In addition to its scientific applications, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to modulate enzyme activity makes it a candidate for creating innovative solutions in crop protection and disease management.

Mechanism of Action

The mechanism of action of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-chloro-N-2-pyridinyl-4-pyrimidinamine, highlighting differences in substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity and Bioactivity: The chlorine atom at position 2 or 4 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alcohols) . Pyridinyl groups (as in the target compound) contribute to π-π stacking interactions in enzyme active sites, a feature leveraged in kinase inhibitor design .

Synthetic Methodologies: POCl₃-mediated chlorination () and stannous chloride reduction () are common for introducing halogens or nitro groups to pyrimidines. Alkaline extraction (e.g., aqueous potassium carbonate in ) is standard for isolating amine derivatives .

Hydrogen Bonding and Crystallinity :

- Compounds like 5-bromo-2-chloropyrimidin-4-amine () form dimeric networks via N–H···N hydrogen bonds, enhancing thermal stability . The target compound likely exhibits similar intermolecular interactions.

Applications: Agrochemicals: Derivatives with alkylamino groups (e.g., cyclopropyl in ) show herbicidal activity due to improved membrane permeability . Pharmaceuticals: Pyridinyl-substituted analogs are explored as kinase inhibitors (e.g., ’s 4-aryl-2-phenylamino pyrimidine) .

Q & A

Q. What are the key characterization techniques for verifying the molecular structure of 2-chloro-N-2-pyridinyl-4-Pyrimidinamine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₅H₁₁ClN₄, MW 282.728). X-ray crystallography can resolve crystal packing and intramolecular interactions, as demonstrated in pyrimidine derivatives with similar substituents .

Q. How is this compound typically synthesized?

- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where a chlorinated pyrimidine core reacts with 2-aminopyridine under basic conditions (e.g., NaH or K₂CO₃ in DMF). Regioselectivity is controlled by electron-withdrawing groups on the pyrimidine ring, as seen in analogous syntheses of substituted pyrimidinamines .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal hazards. Avoid exposure to moisture if the compound is hygroscopic. Refer to safety data sheets (SDS) for pyrimidine analogs, which emphasize proper disposal and emergency response protocols for halogenated amines .

Q. Which functional groups in this compound are most reactive?

- Methodological Answer : The chloro group at position 2 of the pyrimidine ring is susceptible to nucleophilic substitution, while the pyridinylamine moiety can participate in hydrogen bonding or act as a directing group in further functionalization. Computational studies (e.g., DFT) highlight the electron-deficient nature of the pyrimidine ring, enhancing reactivity at specific sites .

Q. How do solubility properties influence experimental design?

- Methodological Answer : The compound’s limited solubility in polar solvents (e.g., water) necessitates the use of DMSO or DMF for reactions. Solubility can be improved via salt formation (e.g., HCl salts) or co-solvent systems, as employed in analogous pyrimidine derivatives .

Advanced Questions

Q. How can density functional theory (DFT) optimize the synthesis and reactivity of this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (e.g., Becke’s 1993 model) accurately predict reaction pathways and transition states. DFT calculations can identify charge distribution in the pyrimidine ring, guiding regioselective modifications. Basis sets like 6-31G* are recommended for balancing accuracy and computational cost .

Q. What strategies resolve contradictions between computational and experimental data for structural properties?

Q. How do substituents on the pyrimidine ring affect bioactivity in related compounds?

- Methodological Answer : Substituents like chloro and pyridinyl groups enhance binding to biological targets (e.g., kinases) by modulating lipophilicity and electronic effects. Structure-activity relationship (SAR) studies on pyrimidine analogs show that chloro groups improve metabolic stability, while pyridinylamines facilitate π-π stacking in active sites .

Q. What crystallographic techniques elucidate intermolecular interactions in this compound?

Q. How can regioselectivity challenges in halogenation or cross-coupling be addressed?

- Methodological Answer :

Use directing groups (e.g., amino or chloro substituents) to control palladium-catalyzed cross-coupling sites. For halogenation, Lewis acids (e.g., FeCl₃) direct electrophilic substitution to electron-rich positions. Computational modeling (e.g., Fukui indices) predicts reactive sites for regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.